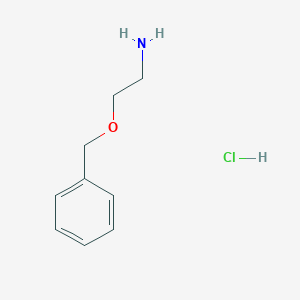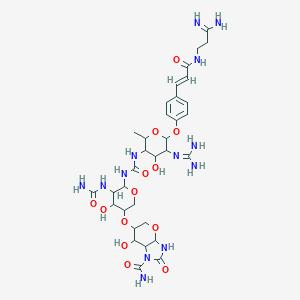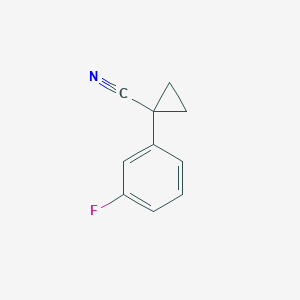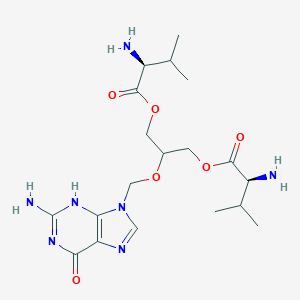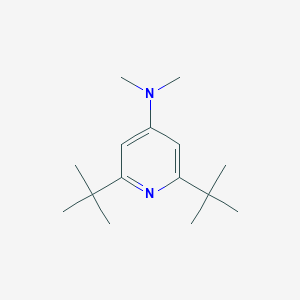
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is a chemical compound . It contains a total of 43 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine . The molecule contains a total of 43 atoms, including 26 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine includes a six-membered ring, a tertiary aromatic amine, and a pyridine . More detailed structural analysis may require advanced computational methods or experimental techniques.科学的研究の応用
Antioxidative Applications
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine: has been studied for its antioxidative properties. It has shown excellent capability in scavenging superoxide and DPPH radicals, which are common in oxidative stress-related processes. This compound, when loaded onto polystyrene, has been used to inhibit the oxidation of benzaldehyde, showcasing its potential as a heterogeneous antioxidant .
Polymer Research
In polymer science, this compound has been utilized to modify polystyrene, enhancing its antioxidative properties. The synthesis process involves a Friedel–Crafts reaction, which results in a significant increase in the surface area of the material and a reduction in pore size. This modification contributes to the material’s ability to act as a solid antioxidant .
Coordination Chemistry
The compound has been involved in the synthesis of coordination compounds, particularly in the creation of indium (III) complexes. These complexes exhibit charge transfer properties and have potential applications in photochemical charge-transfer and nonlinear optics. The compound’s role in these complexes is crucial for the stability and efficiency of the charge transfer processes .
Catalysis
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine: is used in catalytic processes, such as the generation of enol triflates from ketones. This application is essential in organic synthesis, where the formation of enol triflates is a key step in the synthesis of various organic compounds .
Biofilm Redox Activity
Research has explored the use of derivatives of this compound to enhance biofilm redox activity. This application is particularly relevant in bioelectrochemical systems (BESs), where the compound’s redox-active properties can improve the output voltage and overall efficiency of the system .
Bioactivity Studies
The compound’s structural analogs have been investigated for their bioactivity. For instance, studies on 2,4-di-tert-butylphenol, which shares a similar structure, have shown that it can modulate gene expression related to inflammation in certain cell lines. This suggests that 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine could also have potential bioactive applications .
作用機序
Target of Action
It is known to be a sterically hindered, non-nucleophilic base .
Mode of Action
As a sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine distinguishes between Brønsted (protonic) and Lewis acids . This means it can interact with protonic acids by accepting protons and with Lewis acids by donating electron pairs. It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .
Biochemical Pathways
Its role in the conversion of aldehydes and ketones to vinyl triflates suggests it may play a role in reactions involving these compounds .
Pharmacokinetics
Its solubility in ethanol suggests it may be absorbed and distributed in the body through this medium
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine. For instance, its sensitivity to air and light suggests that these factors could affect its stability and efficacy. Additionally, its solubility in ethanol indicates that the presence of this solvent could influence its action and distribution.
特性
IUPAC Name |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGUUNRDWGECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306341 |
Source


|
| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine | |
CAS RN |
38222-90-1 |
Source


|
| Record name | NSC175806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
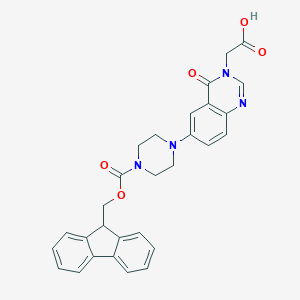
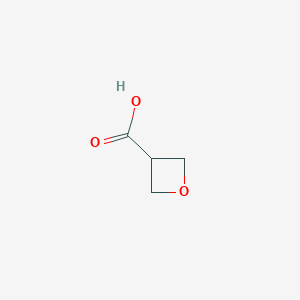
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)


